molecular formula C11H18F2N4O B11738418 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine CAS No. 1855943-64-4

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine

Cat. No.: B11738418
CAS No.: 1855943-64-4
M. Wt: 260.28 g/mol
InChI Key: GFKJIXRGDQWVCU-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is a synthetic organic compound that features a pyrazole ring substituted with a difluoromethyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions using reagents such as difluoromethyl bromide or difluoromethyl sulfone.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where the pyrazole derivative reacts with a morpholine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can occur at the difluoromethyl group, potentially converting it to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Methyl-substituted pyrazole derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form hydrogen bonds and participate in various biochemical reactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, while the morpholine ring can participate in various chemical interactions. These properties allow the compound to bind to enzymes, receptors, and other biomolecules, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl-pyrazole core but differ in their functional groups.

    1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine: This compound has a similar pyrazole structure but with different substituents.

Uniqueness

The uniqueness of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine lies in its combination of the difluoromethyl group and the morpholine ring. This combination provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

1855943-64-4

Molecular Formula

C11H18F2N4O

Molecular Weight

260.28 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C11H18F2N4O/c12-11(13)17-10(1-2-15-17)9-14-3-4-16-5-7-18-8-6-16/h1-2,11,14H,3-9H2

InChI Key

GFKJIXRGDQWVCU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNCC2=CC=NN2C(F)F

Origin of Product

United States

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